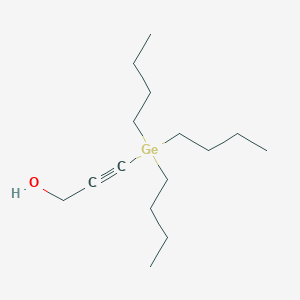
3-(Tributylgermyl)prop-2-YN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tributylgermyl)prop-2-YN-1-OL is an organogermanium compound characterized by the presence of a germanium atom bonded to three butyl groups and a propyn-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tributylgermyl)prop-2-YN-1-OL typically involves the reaction of tributylgermanium chloride with propargyl alcohol under basic conditions. The reaction can be represented as follows:
[ \text{Bu}_3\text{GeCl} + \text{HC≡CCH}_2\text{OH} \rightarrow \text{Bu}_3\text{GeC≡CCH}_2\text{OH} + \text{HCl} ]
This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Tributylgermyl)prop-2-YN-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The alkyne moiety can be reduced to form the corresponding alkene or alkane.
Substitution: The germanium atom can participate in substitution reactions, where the butyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the alkyne moiety.
Substitution: Organolithium or Grignard reagents can be used to replace the butyl groups on the germanium atom.
Major Products Formed
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The major products include alkenes and alkanes.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
3-(Tributylgermyl)prop-2-YN-1-OL has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organogermanium compounds.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: Its potential biological activity is being explored for applications in medicine and pharmacology.
Catalysis: It can act as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Tributylgermyl)prop-2-YN-1-OL involves its interaction with molecular targets through its functional groups. The alkyne moiety can participate in cycloaddition reactions, while the hydroxyl group can form hydrogen bonds with other molecules. The germanium atom can coordinate with other atoms or molecules, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
3-(Trimethylsilyl)propargyl alcohol: Similar in structure but contains a silicon atom instead of a germanium atom.
Prop-2-yn-1-ol: Lacks the germanium atom and butyl groups, making it less complex.
Uniqueness
3-(Tributylgermyl)prop-2-YN-1-OL is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its silicon and carbon analogs. The germanium atom can enhance the compound’s reactivity and stability, making it valuable for specific applications in organic synthesis and materials science .
Properties
CAS No. |
63247-74-5 |
|---|---|
Molecular Formula |
C15H30GeO |
Molecular Weight |
299.0 g/mol |
IUPAC Name |
3-tributylgermylprop-2-yn-1-ol |
InChI |
InChI=1S/C15H30GeO/c1-4-7-11-16(12-8-5-2,13-9-6-3)14-10-15-17/h17H,4-9,11-13,15H2,1-3H3 |
InChI Key |
NYJWXILOHVRAEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Ge](CCCC)(CCCC)C#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















